molecular formula C18H54N3Si7 B14285686 Tris(bis(trimethylsilyl)amino)silane

Tris(bis(trimethylsilyl)amino)silane

Cat. No.: B14285686
M. Wt: 509.2 g/mol
InChI Key: DIRWWCVZRQGGBK-UHFFFAOYSA-N
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Description

Tris(bis(trimethylsilyl)amino)silane: is an organosilicon compound with the chemical formula (Me3Si)2NSiH(N(SiMe3)2) . This compound is notable for its unique structure, which includes silicon-nitrogen bonds and trimethylsilyl groups. It is a colorless liquid that is used in various chemical reactions and applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(bis(trimethylsilyl)amino)silane can be synthesized through the reaction of bis(trimethylsilyl)amine with trichlorosilane in the presence of a base such as lithium diisopropylamide . The reaction typically proceeds as follows:

2(Me3Si)2NH+HSiCl3+2LDA(Me3Si)2NSiH(N(SiMe3)2)+2LiCl+2iPr2NH2 (Me3Si)2NH + HSiCl3 + 2 LDA → (Me3Si)2NSiH(N(SiMe3)2) + 2 LiCl + 2 iPr2NH 2(Me3Si)2NH+HSiCl3+2LDA→(Me3Si)2NSiH(N(SiMe3)2)+2LiCl+2iPr2NH

This reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized equipment to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions: Tris(bis(trimethylsilyl)amino)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.

    Reduction: It can act as a reducing agent in certain reactions, donating hydrogen atoms to other molecules.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: The compound can be used with such as (AIBN) to facilitate radical-based reductions.

    Substitution: Reagents such as and can be used for substitution reactions.

Major Products:

    Oxidation: Siloxanes and other silicon-oxygen compounds.

    Reduction: Reduced organic molecules with hydrogen atoms added.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.

Scientific Research Applications

Chemistry: Tris(bis(trimethylsilyl)amino)silane is used as a reagent in organic synthesis, particularly in radical-based reactions. It is valued for its ability to donate hydrogen atoms and facilitate the formation of carbon-silicon bonds.

Biology and Medicine: In biological and medical research, the compound is used to modify biomolecules and study their interactions. Its ability to form stable silicon-nitrogen bonds makes it useful in the development of new drugs and diagnostic tools.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including silicon-based polymers and coatings. Its reactivity and stability make it an important component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds:

    Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural features.

    Bis(trimethylsilyl)amine: A related compound with two trimethylsilyl groups bonded to nitrogen.

    Tetrakis(trimethylsilyl)silane: A compound with four trimethylsilyl groups bonded to silicon.

Uniqueness: Tris(bis(trimethylsilyl)amino)silane is unique due to its combination of silicon-nitrogen bonds and trimethylsilyl groups. This structure imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H54N3Si7

Molecular Weight

509.2 g/mol

InChI

InChI=1S/C18H54N3Si7/c1-23(2,3)19(24(4,5)6)22(20(25(7,8)9)26(10,11)12)21(27(13,14)15)28(16,17)18/h1-18H3

InChI Key

DIRWWCVZRQGGBK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N([Si](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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